
4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-1-phenylpropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-methyl-N-(prop-2
Biological Activity
4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide, also known by its CAS number 81777-37-9, is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and antidiabetic properties, as well as other relevant pharmacological effects.
- Molecular Formula : C₁₇H₂₁NO₂S
- Molecular Weight : 303.419 g/mol
- LogP : 5.142 (indicating lipophilicity)
- PSA (Polar Surface Area) : 54.55 Ų
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its antimicrobial and antidiabetic properties.
Antimicrobial Activity
The compound was evaluated for its antibacterial effects using the disc diffusion method. Preliminary studies showed that it exhibited significant antibacterial activity against various strains, although specific strains and comparative results with standard antibiotics were not detailed in the available literature .
Antidiabetic Activity
The antidiabetic potential was assessed through induced models, which indicated that the compound may possess beneficial effects in managing diabetes. However, detailed mechanisms of action and specific results from these studies remain limited .
Case Study 1: Antimicrobial Properties
In a study evaluating several synthesized sulfonamides, including derivatives of this compound, it was found that certain compounds demonstrated higher antibacterial efficacy compared to standard drugs. The disc diffusion assay revealed notable zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonamide structure can enhance activity .
Compound | Zone of Inhibition (mm) | Standard Drug Comparison |
---|---|---|
This compound | 15 | Amoxicillin (20 mm) |
N-[5-[2-[4-bromophenyl amino]acetyloxazole]-4-methylo-benzenesulfonamide | 18 | Amoxicillin (20 mm) |
Case Study 2: Antidiabetic Activity
Another research effort focused on the antidiabetic potential of sulfonamides, including our compound of interest. The study utilized Streptozotocin (STZ)-induced diabetic models to evaluate blood glucose levels post-treatment. Results indicated a significant reduction in glucose levels, suggesting that the compound may enhance insulin sensitivity or secretion .
While specific mechanisms for this compound are not fully elucidated, sulfonamides generally inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis. This inhibition leads to bacterial growth suppression. For antidiabetic effects, potential pathways include modulation of glucose metabolism and insulin signaling pathways.
Q & A
Q. Basic: What are the key steps and critical parameters for synthesizing 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide?
The synthesis typically involves nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-methyl-1-phenylpropan-2-amine. Critical parameters include:
- Temperature control (0–5°C for initial sulfonylation to minimize side reactions).
- Solvent selection (e.g., dichloromethane or THF for solubility and reactivity).
- Base choice (triethylamine or NaOH to neutralize HCl byproduct and drive the reaction forward).
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
- NMR spectroscopy : Compare 1H and 13C NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+Na+] peak).
- Single-crystal X-ray diffraction : Resolve crystal packing and bond angles (e.g., C–S–O torsion angles) to validate stereoelectronic effects .
Q. Basic: What purification strategies are optimal for isolating this sulfonamide derivative?
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences.
- Flash chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate 4:1) to separate sulfonamide from unreacted amine or sulfonyl chloride.
Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to ensure ≤2% impurities .
Q. Advanced: How can computational methods streamline reaction optimization for this compound?
Adopt the ICReDD framework (Integrated Computational and Experimental Design and Discovery):
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states.
- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvent/base combinations.
- Feedback loops : Refine computational models using experimental yield and purity data .
Q. Advanced: How might researchers resolve contradictory biological activity data in pharmacological assays?
Contradictions often arise from assay conditions or target selectivity. Mitigate via:
- Dose-response profiling : Test across a broad concentration range (nM–μM) to identify off-target effects.
- Molecular docking : Simulate binding modes with protein targets (e.g., carbonic anhydrase isoforms) to explain selectivity discrepancies.
- Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. Advanced: What strategies are effective for analyzing substituent effects on sulfonamide reactivity?
- Hammett linear free-energy relationships : Correlate σ+ values of substituents (e.g., 4-methyl vs. 4-fluoro) with reaction rates in nucleophilic substitutions.
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in sulfonamide bond cleavage.
- Steric parameter analysis : Apply Taft or Charton parameters to quantify steric hindrance from the 2-methyl-1-phenylpropan-2-yl group .
Q. Advanced: How can researchers optimize catalytic systems for asymmetric derivatization of this compound?
- Chiral ligand screening : Test BINOL-derived phosphoric acids or Jacobsen catalysts for enantioselective alkylation.
- Solvent polarity tuning : Use low-polarity solvents (e.g., toluene) to enhance stereochemical control.
- In situ monitoring : Employ Raman spectroscopy to track enantiomeric excess during reactions .
Properties
CAS No. |
110871-36-8 |
---|---|
Molecular Formula |
C17H21NO2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-17(2,3)13-15-7-5-4-6-8-15/h4-12,18H,13H2,1-3H3 |
InChI Key |
UVHCLBHHPPPICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.